molecular formula C18H21N3O3 B2815195 1-acetyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide CAS No. 2034612-46-7

1-acetyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide

Cat. No. B2815195
CAS RN: 2034612-46-7
M. Wt: 327.384
InChI Key: HBAIQYVMMGRXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide, also known as Furan-Pyridine-Piperidine (FPP), is a chemical compound synthesized for scientific research purposes. It belongs to the class of piperidine-based compounds and has shown potential in various research fields due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Antiprotozoal Agents

Compounds related to the specified chemical, especially those with furan and pyridine rings, have been synthesized and evaluated for their antiprotozoal activity. For instance, novel dicationic imidazo[1,2-a]pyridines demonstrated significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showing potential as antiprotozoal agents with strong DNA affinities and excellent activity in the trypanosomal mouse model (Ismail et al., 2004).

Serotonin Antagonists

Another research application involves the synthesis of compounds with 5-HT2 antagonist activity. In one study, 4-(benzo[b]furan-2-yl)piperidines and related compounds were synthesized and showed potent 5-HT2 antagonist activity in vitro, indicating potential for therapeutic applications in conditions modulated by serotonin receptors (Watanabe et al., 1993).

Glycine Transporter 1 Inhibitor

Research into glycine transporter 1 (GlyT1) inhibitors led to the identification of compounds, such as 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, showing potent inhibitory activity. These compounds exhibit a favorable pharmacokinetics profile and enhance cerebrospinal fluid glycine concentration in rats, suggesting applications in neurological disorders (Yamamoto et al., 2016).

Agricultural Bioactivity

A series of polysubstituted pyridine derivatives were designed and synthesized, demonstrating fungicidal and herbicidal activities. This highlights the potential of such compounds in agricultural applications to protect crops from pests and diseases (Zheng & Su, 2005).

Neuroinflammation Imaging

Compounds with furan and pyridine rings have been developed for imaging neuroinflammation. For example, a PET radiotracer specific for CSF1R, a microglia-specific marker, has been used to noninvasively image reactive microglia and disease-associated neuroinflammation, contributing to our understanding of neuropsychiatric disorders and their treatment (Horti et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting potential targets within this bacterial species.

Mode of Action

It’s worth noting that similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra . These compounds likely interact with specific targets within the bacteria to exert their effects.

Biochemical Pathways

Given the reported anti-tubercular activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in Mycobacterium tuberculosis, leading to its inhibitory effects.

Result of Action

Similar compounds have been reported to exhibit significant inhibitory activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have potent anti-tubercular effects.

properties

IUPAC Name

1-acetyl-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-13(22)21-6-4-15(5-7-21)18(23)20-11-14-9-16(12-19-10-14)17-3-2-8-24-17/h2-3,8-10,12,15H,4-7,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAIQYVMMGRXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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